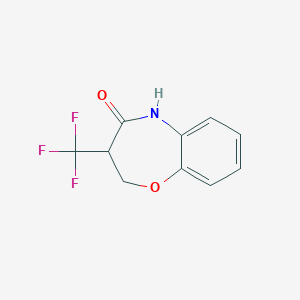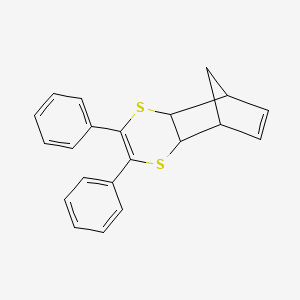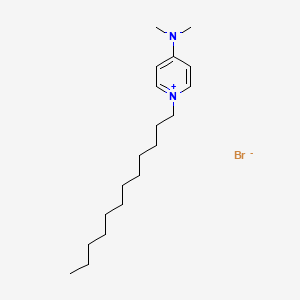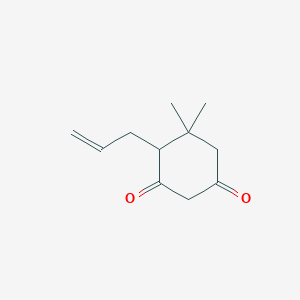
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound that belongs to the class of organofluorine compounds. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox-catalyzed reactions, utilizing efficient and selective introduction of trifluoromethyl groups into diverse skeletons. The use of visible light and operationally simple conditions at room temperature makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under certain conditions.
Reduction: Reduction reactions can modify the benzoxazepinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the trifluoromethyl group can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to increased efficacy . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzoxazepinones and related
Propriétés
Numéro CAS |
110579-27-6 |
|---|---|
Formule moléculaire |
C10H8F3NO2 |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15) |
Clé InChI |
HVPAVKUDBLLLNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=CC=CC=C2O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)

![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)
![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)



